![molecular formula C10H11N3OS B1467355 {1-[4-(メチルスルファニル)フェニル]-1H-1,2,3-トリアゾール-4-イル}メタノール CAS No. 1250359-45-5](/img/structure/B1467355.png)

{1-[4-(メチルスルファニル)フェニル]-1H-1,2,3-トリアゾール-4-イル}メタノール

概要

説明

This compound contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a methylsulfanyl group attached to a phenyl ring . Compounds with these functional groups are often used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring and the phenyl ring are likely to be planar due to the sp2 hybridization of their atoms. The methylsulfanyl group would add some steric bulk .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The 1,2,3-triazole ring is generally stable under both acidic and basic conditions. The methylsulfanyl group can undergo oxidation to form a sulfoxide or a sulfone .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the 1,2,3-triazole ring might increase its polarity, affecting its solubility in different solvents .科学的研究の応用

創薬

この化合物のコア構造である1,2,3-トリアゾールは、創薬における安定性と汎用性で知られています。 ペプチド結合を模倣し、治療薬の薬物動態特性を向上させることができます 。この化合物は、特に現在の治療法が不十分な疾患に対する新規医薬品の開発における足場としての可能性を調査することができます。

有機合成

トリアゾール環は、有機合成における安定で反応性の高い中間体として機能します。これはさまざまな化学反応に関与することができ、複雑な有機分子の構築に役立ちます。 研究者は、潜在的な工業用途を持つ新規有機化合物の合成におけるその使用を探索することができます .

高分子化学

トリアゾールは、架橋剤として作用する能力により、高分子化学において用途があります。これは、高分子の機械的強度と熱安定性を向上させることができます。 この化合物は、特定の用途に合わせて強化された特性を持つ新規高分子材料の開発に使用することができます .

超分子化学

トリアゾールは水素結合に関与する能力があるため、超分子集合体における使用に適しています。 この化合物は、ナノテクノロジーや材料科学における潜在的な用途を持つ新規の超分子構造を作成するために使用することができます .

生体共役

生体共役は、生物学的用途のために2つの分子を結合させることを含みます。 トリアゾール環は、さまざまな生体分子の共役を促進することができ、これは標的薬物送達システムや診断ツールの開発に役立ちます .

ケミカルバイオロジー

ケミカルバイオロジーでは、トリアゾールを使用して生物分子を修飾し、生物学的プロセスを研究することができます。 この化合物は、細胞内の酵素、受容体、その他のタンパク質の機能を調査するために使用することができます .

蛍光イメージング

トリアゾールは多くの場合、蛍光特性を示すため、イメージング用途に役立ちます。 この化合物は、細胞プロセスを監視したり、疾患を診断したりするための蛍光プローブに開発することができます .

材料科学

トリアゾール環の堅牢性により、材料科学にとって魅力的な構成要素となっています。 この化合物は、独自の電気的、光学的、または機械的特性を持つ新しい材料を作成する可能性について調査することができます .

作用機序

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol can alter the expression of genes involved in oxidative stress responses, thereby affecting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its activity and stability. In vitro studies have shown that {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol remains stable under controlled conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound has also been associated with alterations in cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These findings highlight the importance of dosage optimization in the use of this compound for research and therapeutic purposes.

Metabolic Pathways

{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for its metabolism and detoxification . These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Additionally, binding proteins such as albumin can facilitate the transport of {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol in the bloodstream, affecting its localization and accumulation in different tissues .

Subcellular Localization

The subcellular localization of {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals . The localization of {1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol within these compartments can influence its interactions with other biomolecules and its overall biochemical activity .

特性

IUPAC Name |

[1-(4-methylsulfanylphenyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-15-10-4-2-9(3-5-10)13-6-8(7-14)11-12-13/h2-6,14H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSENQJFEFRVWSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

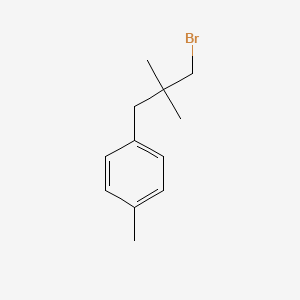

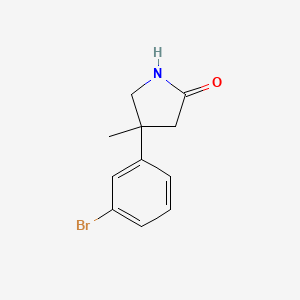

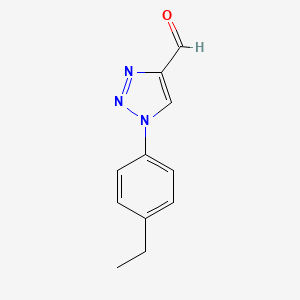

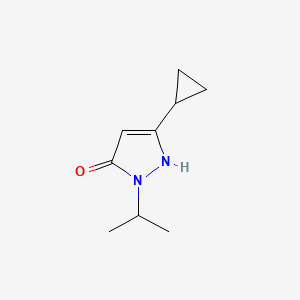

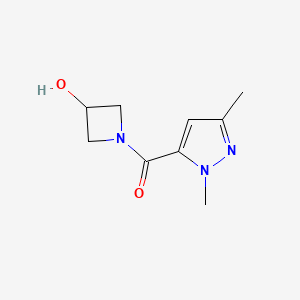

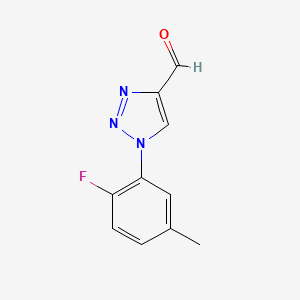

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

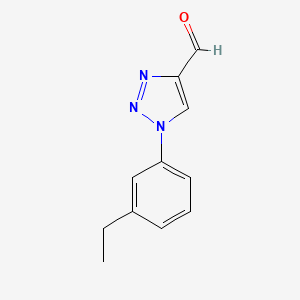

![1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467279.png)

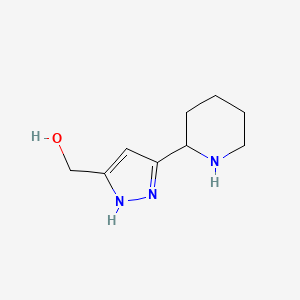

![8-Thia-2-azaspiro[4.5]decan-3-one](/img/structure/B1467284.png)

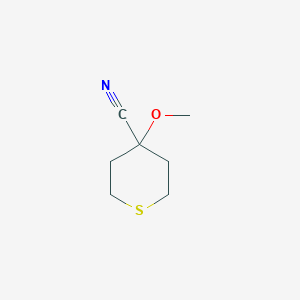

![[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467289.png)

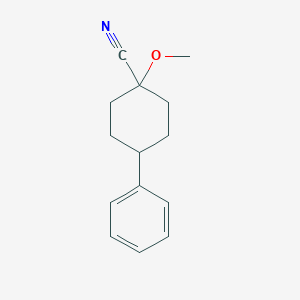

![1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467293.png)